![molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9](/img/structure/B182085.png)

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Overview

Description

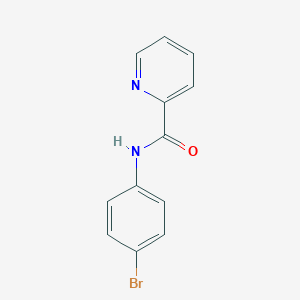

5-Fluoroimidazo[1,2-a]pyridine hydrochloride: is a heterocyclic compound with the molecular formula C7H6ClFN2. It is a derivative of imidazo[1,2-a]pyridine, where a fluorine atom is substituted at the 5-position of the imidazo ring.

Mechanism of Action

Target of Action

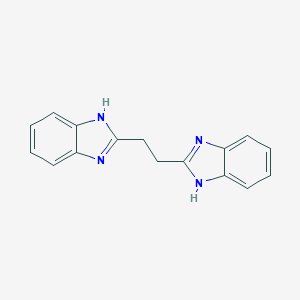

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

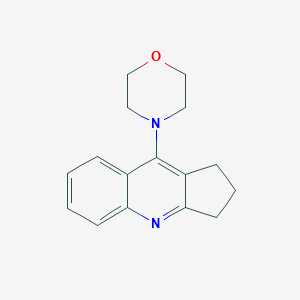

It’s known that novel tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared by intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions .

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 5-Fluoroimidazo[1,2-a]pyridine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

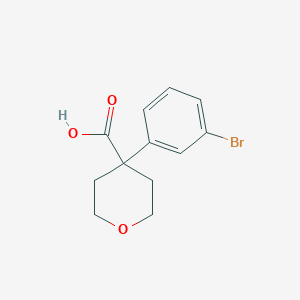

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride typically involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, has been shown to increase the yield by reducing competing intermolecular reactions . Additionally, a modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of unprotected hydroxyl functional groups, allowing for one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under basic conditions.

Radical Reactions: Functionalization via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Non-nucleophilic alcoholic solvents like tert-butanol, basic conditions.

Radical Reactions: Transition metal catalysts, oxidizing agents, and photocatalysts.

Major Products:

Nucleophilic Substitution: Tetracyclic derivatives.

Radical Reactions: Various functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: Its derivatives have shown activity as gastric proton pump inhibitors, immunomodulators, and antitubercular agents .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .

Comparison with Similar Compounds

5-Fluoroimidazo[4,5-b]pyridine: Another fluorinated imidazo derivative with similar bioavailability and efficacy.

Imidazo[1,2-a]pyridine: The parent compound without the fluorine substitution.

Uniqueness: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. The fluorine substitution improves the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name |

5-fluoroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621316 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198896-14-9 | |

| Record name | 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B182015.png)